(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester

CAS No.:

Cat. No.: VC13689107

Molecular Formula: C6H10F3NO2

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10F3NO2 |

|---|---|

| Molecular Weight | 185.14 g/mol |

| IUPAC Name | ethyl (3S)-3-amino-4,4,4-trifluorobutanoate |

| Standard InChI | InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1 |

| Standard InChI Key | KGUOZZWGWBBRRF-BYPYZUCNSA-N |

| Isomeric SMILES | CCOC(=O)C[C@@H](C(F)(F)F)N |

| SMILES | CCOC(=O)CC(C(F)(F)F)N |

| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

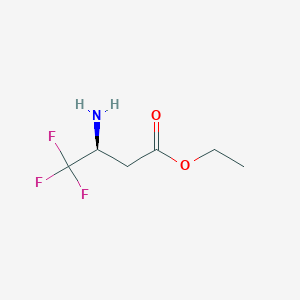

The molecular formula of (S)-3-amino-4,4,4-trifluoro-butyric acid ethyl ester is C₆H₁₀F₃NO₂, with a molar mass of 185.14 g/mol . Its structure features a trifluoromethyl group (-CF₃) at the β-position relative to the ethyl ester moiety, coupled with an amino group (-NH₂) at the γ-position (Figure 1). The (S)-configuration is critical for its enantioselective interactions in biological systems and chiral recognition in synthetic applications .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀F₃NO₂ | |

| Molar Mass | 185.14 g/mol | |

| Exact Mass | 185.066 Da | |

| PSA (Polar Surface Area) | 52.32 Ų | |

| LogP (Partition Coeff.) | 1.53 |

Synthesis and Manufacturing

Enantioselective Synthesis Routes

The synthesis of (S)-3-amino-4,4,4-trifluoro-butyric acid ethyl ester typically involves stereocontrolled condensation reactions. A notable method employs (S)-phenylglycinol and ethyl 4,4,4-trifluoroacetoacetate under reflux conditions in chloroform, catalyzed by acetic acid . This reaction proceeds via an oxazolidine intermediate, yielding the target compound in 78% efficiency after purification .

Key Reaction Steps:

-

Enolate Formation: Ethyl trifluoroacetoacetate reacts with (S)-phenylglycinol to form a chiral enolate.

-

Cyclization: Intramolecular condensation generates an oxazolidine ring, stabilizing the stereochemistry.

-

Hydrolysis: Acidic or basic conditions cleave the oxazolidine, releasing the enantiomerically pure amino ester .

Alternative Methods

Patent literature describes a two-step process involving:

-

Alkali metal enolate formation from ethyl trifluoroacetoacetate.

-

Amination with chiral amines (e.g., (S)-α-methylbenzylamine) in the presence of acetic acid . This method avoids intermediate isolation, enhancing scalability .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a predicted boiling point of 186.2±40.0°C and a density of 1.222±0.06 g/cm³ . It is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, THF) and chlorinated hydrocarbons .

Table 2: Experimental and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.222±0.06 g/cm³ | |

| Boiling Point | 186.2±40.0°C (predicted) | |

| pKa | 4.72±0.50 (predicted) | |

| Flash Point | 70–71°C (4 mmHg) |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.29 (t, 3H, -CH₂CH₃), 3.89 (d, 1H, -NH₂), 4.16 (q, 2H, -OCH₂), 5.18 (s, 1H, -CH-CF₃) .

Applications in Research and Industry

Organogelators and Materials Science

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester is a precursor for chiral β-amino acid-based organogelators. These compounds self-assemble into fibrillar networks in organic solvents, enabling applications in drug delivery and templated nanomaterials .

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in peptidomimetic drug design. Derivatives are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment .

Future Directions

Ongoing research focuses on enantioselective catalysis and green synthesis methods to reduce reliance on hazardous solvents . Additionally, its role in fluorinated peptidomimetics for neurodegenerative diseases warrants further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume